molecular formula C13H14O3S B13969385 2-Naphthaleneethanol, 2-methanesulfonate

2-Naphthaleneethanol, 2-methanesulfonate

Cat. No.: B13969385
M. Wt: 250.32 g/mol
InChI Key: ZRGSOWABAKYBGO-UHFFFAOYSA-N
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Description

2-Naphthaleneethanol, 2-methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system attached to an ethanol group, which is further modified by a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneethanol, 2-methanesulfonate typically involves the reaction of 2-naphthaleneethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneethanol, 2-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Naphthaleneethanol, 2-methanesulfonate involves its interaction with various molecular targets and pathways. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of cellular processes and the induction of cytotoxic effects .

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

2-naphthalen-2-ylethyl methanesulfonate

InChI

InChI=1S/C13H14O3S/c1-17(14,15)16-9-8-11-6-7-12-4-2-3-5-13(12)10-11/h2-7,10H,8-9H2,1H3

InChI Key

ZRGSOWABAKYBGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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